2-benzoylfuran

Vue d'ensemble

Description

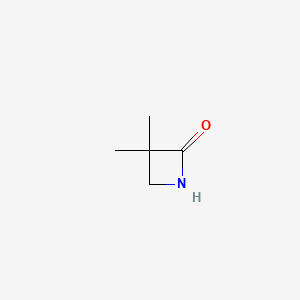

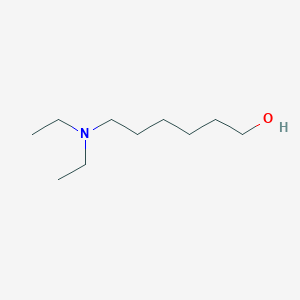

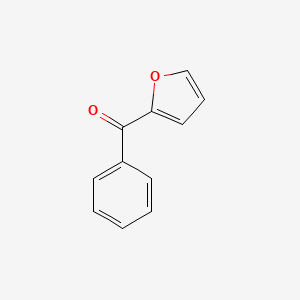

2-benzoylfuran, also known as furan-2-yl(phenyl)methanone, is an organic compound with the molecular formula C₁₁H₈O₂. It consists of a furan ring attached to a phenyl group via a methanone linkage.

Applications De Recherche Scientifique

2-benzoylfuran has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and proteins.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-benzoylfuran can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with phenylmagnesium bromide, followed by oxidation to yield the desired product. Another method includes the Friedel-Crafts acylation of furan with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of methanone, 2-furanylphenyl- typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-benzoylfuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohols.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Mécanisme D'action

The mechanism of action of methanone, 2-furanylphenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: Similar structure but lacks the furan ring.

Furan-2-carboxylic acid: Contains the furan ring but lacks the phenyl group.

Acetophenone: Contains the phenyl group but lacks the furan ring.

Uniqueness

2-benzoylfuran is unique due to the presence of both the furan and phenyl groups, which confer distinct chemical and biological properties.

Propriétés

IUPAC Name |

furan-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLNTRZMHKNJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181399 | |

| Record name | Methanone, 2-furanylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-59-0 | |

| Record name | Methanone, 2-furanylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 2-furanylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure-activity relationship (SAR) of 2-benzoylfuran derivatives, particularly regarding their protein tyrosine kinase inhibitory activity?

A1: Research indicates that modifications to the basic this compound structure can significantly impact its protein tyrosine kinase inhibitory activity. For instance, introducing various substituents at the meta and para positions of the benzoyl ring can influence potency. Some derivatives have demonstrated inhibitory activity comparable to or even exceeding that of genistein, a known tyrosine kinase inhibitor. [] This suggests that the benzoyl ring is a key area for structural optimization to enhance the desired biological activity. Further studies exploring different substituents, their positions, and their electronic effects are needed to establish a comprehensive SAR profile.

Q2: Can you elaborate on the spectroscopic characteristics used to identify and characterize this compound and its derivatives?

A2: Multiple spectroscopic techniques are employed to characterize this compound and its derivatives. NMR spectroscopy, including 1H-NMR and 13C-NMR, provides valuable information about the hydrogen and carbon environments within the molecule, respectively. [, ] Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation patterns, offering insights into the compound's structure and stability. [] Infrared (IR) spectroscopy is valuable for identifying functional groups present in the molecule based on their characteristic absorption patterns. [] These spectroscopic methods, often used in conjunction, provide a comprehensive structural fingerprint for this compound and its derivatives.

Q3: Have any studies explored the stability of this compound under different conditions?

A3: Research suggests that the stability of this compound can be influenced by the nature of substituents and the reaction environment. For instance, while dilithium salts of this compound decompose in the presence of lithium t-butoxide, those with phenyl, 4-tolyl, or methoxyphenyl substituents on the furan ring remain stable in refluxing ether. [] This suggests that steric and electronic factors introduced by substituents play a role in the molecule's stability under basic conditions. Additionally, mass spectrometry analysis provides insights into the fragmentation patterns of this compound derivatives, offering indirect information about their relative stability under ionization conditions. []

Q4: Are there any insights into the aromaticity of this compound based on available research?

A4: Studies have investigated the aromaticity of this compound using a combination of spectroscopic data and theoretical calculations. Analysis of infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound derivatives, alongside comparison with benzophenone, 2-benzoylthiophene, and 2-benzoylpyrrole, has provided valuable insights into their relative aromatic character. [] Similarly, mass spectrometry data has been used to calculate aromaticity indices by comparing fragmentation patterns of substituted 2-benzoylfurans with those of benzene derivatives. [] These studies suggest that while the furan ring in this compound exhibits some degree of aromaticity, it is less aromatic compared to benzene and more aromatic than pyrrole.

Q5: Are there any known synthetic routes for this compound, and what are their advantages or disadvantages?

A6: Several synthetic methods for preparing this compound and its derivatives have been reported. One common approach involves the Friedel-Crafts acylation of furan with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. [, ] This method offers a relatively straightforward route but may suffer from limitations such as the formation of unwanted byproducts and the need for harsh reaction conditions. Alternative approaches include the reaction of organolithium reagents with lithium carboxylates [] and multi-step syntheses starting from readily available furan derivatives, such as 4-bromofuran-2-carboxylic acid. [] The choice of synthetic method often depends on the specific derivative being synthesized, desired yield, and cost-effectiveness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)

![ethyl [(4-fluorophenyl)amino]acetate](/img/structure/B1606823.png)

![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)